

## Application Notes and Protocols for Adjunctive Therapy Study Design with Padsevonil

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Padsevonil (also known as UCB0942) is an investigational antiepileptic drug (AED) with a novel dual mechanism of action.[1][2] It was rationally designed to offer a synergistic antiseizure effect by targeting both presynaptic and postsynaptic mechanisms.[2][3] Specifically, Padsevonil is a high-affinity ligand for the synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[4][5][6] This document provides a detailed overview of a study design for evaluating Padsevonil as an adjunctive therapy, based on publicly available data from its clinical development program. Despite showing initial promise, the clinical development of Padsevonil was terminated in 2020 after pivotal Phase 2b and Phase 3 trials failed to meet their primary efficacy endpoints.[2] This case study remains valuable for understanding the complexities of developing treatments for drug-resistant epilepsy.

#### **Signaling Pathway of Padsevonil**

**Padsevonil**'s unique mechanism of action involves modulation of both excitatory and inhibitory neurotransmission.





Click to download full resolution via product page

Caption: Dual mechanism of action of Padsevonil.



# Clinical Study Design: A Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial

This section outlines a hypothetical Phase III study design for evaluating the efficacy and safety of **Padsevonil** as an adjunctive therapy in adults with drug-resistant focal-onset seizures, based on the design of previous trials like the ARISE study.[7][8]

#### **Study Objectives**

- Primary Objective: To evaluate the efficacy of Padsevonil compared to placebo in reducing the frequency of focal-onset seizures.
- · Secondary Objectives:
  - To assess the responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
  - To evaluate the safety and tolerability of **Padsevonil**.
  - To characterize the pharmacokinetic profile of Padsevonil when administered with other AEDs.

#### **Patient Population**

The study would enroll adult patients (18 years or older) with a diagnosis of focal epilepsy who have failed to achieve seizure control with at least four prior AEDs.[7][8] Patients should be currently treated with one to three AEDs.[8]

#### **Study Schema**





Click to download full resolution via product page

Caption: Adjunctive therapy clinical trial workflow.

## **Experimental Protocols Seizure Frequency Monitoring**

Methodology: Patients will be required to maintain a daily seizure diary to record the number and type of all seizures. This data will be collected throughout the baseline and treatment periods to assess the primary efficacy endpoint.[7]

#### **Pharmacokinetic Analysis**

Methodology: Blood samples will be collected at specified time points during the study to determine the plasma concentrations of **Padsevonil** and its metabolites. This will be done using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Preclinical studies have identified CYP3A4 as the main enzyme involved in **Padsevonil**'s metabolism, with a minor contribution from CYP2C19.[9][10]

#### **Safety and Tolerability Assessment**



Methodology: Safety and tolerability will be monitored through the recording of treatmentemergent adverse events (TEAEs), clinical laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, and electrocardiograms (ECGs) at regular intervals throughout the study.

#### **Data Presentation**

**Table 1: Baseline Demographics and Clinical** 

**Characteristics** 

| Characteristic                                               | Placebo (n=) | Padsevonil (Low<br>Dose) (n=) | Padsevonil (High<br>Dose) (n=) |
|--------------------------------------------------------------|--------------|-------------------------------|--------------------------------|
| Age (years), mean<br>(SD)                                    |              |                               |                                |
| Gender, n (%)                                                |              |                               |                                |
| Epilepsy Duration (years), mean (SD)                         |              |                               |                                |
| Baseline Seizure<br>Frequency (per 28<br>days), median (IQR) | _            |                               |                                |
| Number of Prior<br>AEDs, median (IQR)                        |              |                               |                                |

### **Table 2: Efficacy Outcomes**



| Outcome                                       | Placebo (n=) | Padsevonil<br>(Low Dose)<br>(n=) | Padsevonil<br>(High Dose)<br>(n=) | p-value |
|-----------------------------------------------|--------------|----------------------------------|-----------------------------------|---------|
| Median Percent Reduction in Seizure Frequency |              |                                  |                                   |         |
| ≥50% Responder<br>Rate, n (%)                 |              |                                  |                                   |         |
| Seizure Freedom<br>Rate, n (%)                | _            |                                  |                                   |         |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event                           | Placebo (n=) | Padsevonil (Low<br>Dose) (n=) | Padsevonil (High<br>Dose) (n=) |
|-----------------------------------------|--------------|-------------------------------|--------------------------------|
| Any TEAE, n (%)                         | _            |                               |                                |
| Dizziness, n (%)                        | _            |                               |                                |
| Somnolence, n (%)                       | _            |                               |                                |
| Fatigue, n (%)                          |              |                               |                                |
| TEAEs leading to discontinuation, n (%) | _            |                               |                                |

#### **Drug-Drug Interaction Profile**

Preclinical and clinical studies have characterized the drug-drug interaction profile of **Padsevonil**. It is a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[9] [10] **Padsevonil** did not affect the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[5][9]



#### Conclusion

While **Padsevonil** ultimately did not demonstrate sufficient efficacy in pivotal trials to warrant regulatory approval, the study of its development provides valuable insights for the design and conduct of future clinical trials for adjunctive therapies in drug-resistant epilepsy. The dual-target approach remains a compelling strategy in the ongoing search for more effective treatments for this challenging patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Padsevonil: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 8. cureepilepsy.org [cureepilepsy.org]
- 9. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of padsevonil PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Adjunctive Therapy Study Design with Padsevonil]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609823#adjunctive-therapy-study-design-with-padsevonil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com